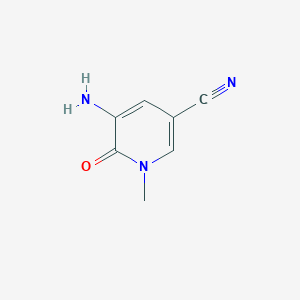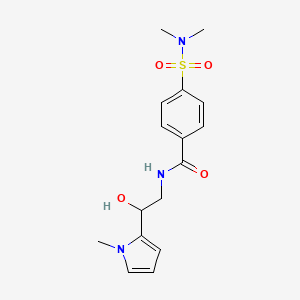
(E)-4-(((2-chloroquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (E)-4-(((2-chloroquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a Schiff base . Schiff bases are a class of organic compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen .
Synthesis Analysis
The synthesis of similar Schiff bases is achieved in two steps . The process begins with the reaction of acetanilide with the Vilsmeier-Haack reagent to give 2-chloro-3-formyl quinoline. This is then followed by a reaction with different substituted aryl amines .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques provide detailed information about the molecular weight, purity, and other specifications of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using various analytical techniques. For instance, the reaction of acetanilide with the Vilsmeier-Haack reagent gives 2-chloro-3-formyl quinoline, which then reacts with different substituted aryl amines to form the Schiff base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the molecular weight of a similar compound, N’-((2-Chloroquinolin-3-yl)methylene)cyclohexanecarbohydrazide, is 315.80 .Applications De Recherche Scientifique
Antimicrobial Activity
Research has shown that Schiff base ligands and their metal complexes derived from similar compounds exhibit significant antimicrobial activities. These compounds were tested against several bacterial and fungal species, showcasing their potential as antimicrobial agents. The studies involved various analytical and spectroscopic tools to characterize the complexes and assess their stability and geometrical structures. For instance, a study detailed the synthesis of Schiff base supramolecular assemblies and their metal complexes, revealing their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as against fungal species (El-Sonbati et al., 2016).
Synthesis of Novel Chemical Structures
The compound has been used as a precursor in the synthesis of new chemical entities, such as pyrazole-appended quinolinyl chalcones, showcasing efficient synthesis methods and biological investigations. These new compounds exhibit promising antimicrobial properties, indicating their potential use in developing new therapeutic agents (Prasath et al., 2015).
Applications in Supramolecular Chemistry
The compound has been utilized in the creation of supramolecular assemblies, demonstrating its role as a building block for larger molecular structures. Research has explored its thermal stability and geometrical structures, highlighting its utility in constructing complex molecular architectures with potential applications in various scientific fields (El-Sonbati et al., 2016).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been known to exhibit antimalarial activity , suggesting potential targets within the Plasmodium species, the parasites responsible for malaria.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of (E)-4-(((2-chloroquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one . These factors could affect the compound’s solubility, stability, and interactions with its targets.
Propriétés
IUPAC Name |
4-[(2-chloroquinolin-3-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O/c1-14-19(21(27)26(25(14)2)17-9-4-3-5-10-17)23-13-16-12-15-8-6-7-11-18(15)24-20(16)22/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNVANGZIIVSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC4=CC=CC=C4N=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2573708.png)
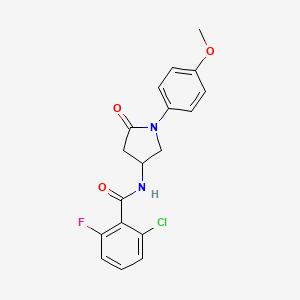




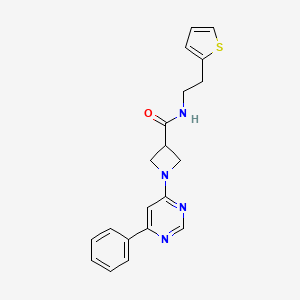
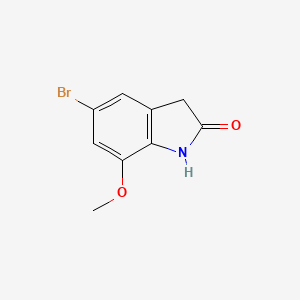
![1-(2,5-dimethylbenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2573721.png)
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2573723.png)

![(3-Imidazol-1-yl-propyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]amine](/img/structure/B2573725.png)
